Cas no 922005-23-0 (N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylmethanesulfonamide)

N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylmethanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]methanesulfonamide
- N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]methanesulfonamide
- N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide
- F2297-0591
- 922005-23-0
- AKOS024638085
- N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylmethanesulfonamide
-
- Inchi: 1S/C17H26N2O4S/c1-12(2)8-9-19-14-10-13(18-24(5,21)22)6-7-15(14)23-11-17(3,4)16(19)20/h6-7,10,12,18H,8-9,11H2,1-5H3
- InChI Key: IMBDRZFOLGNKCB-UHFFFAOYSA-N
- SMILES: CS(NC1=CC=C2OCC(C)(C)C(=O)N(CCC(C)C)C2=C1)(=O)=O
Computed Properties
- Exact Mass: 354.16132849g/mol
- Monoisotopic Mass: 354.16132849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 553
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.1Ų
- XLogP3: 2.5
N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylmethanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2297-0591-25mg |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]methanesulfonamide |
922005-23-0 | 90%+ | 25mg |
$163.5 | 2023-05-16 | |
Life Chemicals | F2297-0591-30mg |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]methanesulfonamide |
922005-23-0 | 90%+ | 30mg |
$178.5 | 2023-05-16 | |
Life Chemicals | F2297-0591-100mg |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]methanesulfonamide |
922005-23-0 | 90%+ | 100mg |
$372.0 | 2023-05-16 | |
Life Chemicals | F2297-0591-1mg |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]methanesulfonamide |
922005-23-0 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2297-0591-5μmol |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]methanesulfonamide |
922005-23-0 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
Life Chemicals | F2297-0591-3mg |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]methanesulfonamide |
922005-23-0 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2297-0591-75mg |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]methanesulfonamide |
922005-23-0 | 90%+ | 75mg |
$312.0 | 2023-05-16 | |
Life Chemicals | F2297-0591-20μmol |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]methanesulfonamide |
922005-23-0 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
Life Chemicals | F2297-0591-10mg |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]methanesulfonamide |
922005-23-0 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
Life Chemicals | F2297-0591-20mg |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]methanesulfonamide |
922005-23-0 | 90%+ | 20mg |
$148.5 | 2023-05-16 |
N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylmethanesulfonamide Related Literature
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Ping Tong Food Funct., 2020,11, 628-639
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
Additional information on N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylmethanesulfonamide
Recent Advances in the Study of N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylmethanesulfonamide (CAS: 922005-23-0)
The compound N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylmethanesulfonamide (CAS: 922005-23-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This benzoxazepine derivative has shown promising pharmacological properties, particularly in the modulation of specific biological pathways. Recent studies have focused on its synthesis, structural optimization, and potential therapeutic applications, making it a compound of interest for drug development.
One of the key areas of research has been the compound's role as a potential inhibitor of certain enzymatic targets. Preliminary in vitro studies have demonstrated its ability to bind with high affinity to specific protein kinases, suggesting its utility in targeted therapies for diseases such as cancer and inflammatory disorders. The unique structural features of this compound, including the methanesulfonamide moiety, contribute to its enhanced binding efficacy and selectivity.
Recent synthetic approaches have also been explored to improve the yield and purity of N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylmethanesulfonamide. Advances in catalytic methods and green chemistry have enabled more efficient production, reducing the environmental impact and cost associated with its synthesis. These developments are critical for scaling up production for preclinical and clinical studies.
In vivo studies have further elucidated the pharmacokinetic and pharmacodynamic profiles of this compound. Researchers have reported favorable bioavailability and metabolic stability, which are essential for its progression into clinical trials. Additionally, toxicity studies have indicated a manageable safety profile, with minimal off-target effects observed at therapeutic doses.
The therapeutic potential of N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylmethanesulfonamide extends beyond its initial applications. Recent findings suggest its efficacy in neurodegenerative diseases, where it has shown neuroprotective effects in animal models. This broadens the scope of its potential use and underscores the need for further investigation into its mechanisms of action.
In conclusion, the latest research on N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylmethanesulfonamide (CAS: 922005-23-0) highlights its multifaceted pharmacological properties and therapeutic potential. Continued efforts in structural optimization, mechanistic studies, and clinical translation will be pivotal in realizing its full benefits. This compound represents a promising candidate for the development of novel therapeutics in various disease areas.
922005-23-0 (N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylmethanesulfonamide) Related Products
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 1189426-16-1(Sulfadiazine-13C6)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)




